Tetraphenylantimony Bromide
Description
Properties
IUPAC Name |
bromo(tetraphenyl)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSXZVCXTGNNFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401046144 | |
| Record name | (TB-5-12)-Bromotetraphenylantimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21450-52-2 | |
| Record name | (TB-5-12)-Bromotetraphenylantimony | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21450-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotetraphenylantimony | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021450522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (TB-5-12)-Bromotetraphenylantimony | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401046144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotetraphenylantimony | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Organoantimony V Chemistry and Tetraphenylantimony Bromide S Significance
Contextualization within Main Group Organometallic Chemistry
Organoantimony chemistry, a subset of organometallic chemistry, focuses on compounds containing a carbon-to-antimony (Sb) chemical bond. wikipedia.org Antimony belongs to Group 15 of the periodic table, placing it in the p-block, and its organometallic compounds are part of the broader family of main group organometallics. ereztech.com Organoantimony compounds primarily exist in two oxidation states: Sb(III) and Sb(V). wikipedia.org While trivalent organoantimony compounds (stibines) are notable for their use as ligands in coordination chemistry, pentavalent organoantimony(V) compounds, such as tetraphenylantimony bromide, exhibit distinct structural and reactive properties. wikipedia.orgereztech.com The energy of the Sb-C bond is the lowest among the pnictogens (P, As, Sb, Bi), which influences its reactivity. ereztech.com
Stibonium Compounds and Their Chemical Importance
This compound is classified as a stibonium compound. Stibonium ions ([R₄Sb]⁺) are cations containing a central antimony atom bonded to four organic groups. ijsit.com These compounds are the antimony analogues of quaternary ammonium (B1175870) and phosphonium (B103445) salts. The term "stibonium" is used for the cation [SbH₄]⁺ and its substituted derivatives. ijsit.com Stibonium salts, including this compound, are valuable precursors for the synthesis of other organoantimony(V) compounds. wikipedia.org They can react with various reagents to create a diverse range of derivatives with different anions, leading to compounds with varied chemical and physical properties. cdnsciencepub.comcdnsciencepub.com
Historical Development of Tetraphenylantimony(V) Species Research
The study of organoantimony compounds dates back to the 19th century. However, significant progress in the understanding of pentavalent organoantimony species, including tetraphenylantimony derivatives, occurred in the 20th century. Early work focused on the synthesis and characterization of these compounds. For instance, the preparation of tetraphenylstibonium (B1235638) salts was reported in the mid-20th century. acs.org Subsequent research in the latter half of the century and into the 21st century has expanded to include detailed structural analyses using techniques like X-ray crystallography, and investigations into their reactivity and potential applications. rsc.orggrafiati.com Studies on various tetraphenylantimony(V) derivatives, including halides, pseudohalides, and carboxylates, have provided insights into their coordination chemistry and structural diversity. cdnsciencepub.comcdnsciencepub.com
Role of this compound as a Fundamental Precursor and Research Subject
This compound is a key starting material in organoantimony chemistry. chembk.com Its utility as a precursor stems from the reactivity of the bromide ion, which can be readily substituted by a wide range of other groups. chembk.comt3db.ca This allows for the synthesis of a vast library of tetraphenylantimony(V) compounds with different anions, enabling systematic studies of how the anion influences the compound's structure and properties. cdnsciencepub.comrsc.org For example, it has been used to synthesize other tetraphenylantimony halides, pseudohalides, carboxylates, and even more complex structures. cdnsciencepub.comcdnsciencepub.comtandfonline.com Beyond its role as a synthetic precursor, this compound and its derivatives are subjects of research in their own right, with studies focusing on their structural characteristics, spectroscopic properties, and potential applications in areas such as catalysis and materials science. rsc.orgchembk.com
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₀BrSb |
| Molecular Weight | 510.08 g/mol |
| Appearance | White to off-white powder or crystals. ereztech.comamericanelements.com |
| Melting Point | 204 °C (decomposes). ereztech.comamericanelements.com |
| Solubility | Soluble in organic solvents like methanol, nitromethane (B149229), benzene (B151609), and chloroform (B151607). cdnsciencepub.comchembk.com Insoluble in water. americanelements.com |
| IUPAC Name | bromo(tetraphenyl)-λ⁵-stibane. nih.gov |
Crystallographic Data of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 16.293(3) Å |
| b | 10.616(3) Å |
| c | 12.507(2) Å |
| β | 105.60(1)° |
| Sb-Br bond length (apical) | 2.965(1) Å |
| Sb-C bond length (apical) | 2.151(9) Å |
| Mean Sb-C bond length (equatorial) | 2.102(9) Å |
| Coordination Geometry | Trigonal bipyramidal |
Data obtained from a 1988 study by G. Ferguson et al. published in the Journal of the Chemical Society, Perkin Transactions 2. rsc.org
Synthetic Methodologies for Tetraphenylantimony Bromide and Its Derivatives
Preparation of Tetraphenylantimony Bromide
This compound can be synthesized through several routes, each with distinct advantages and applications. The choice of method often depends on the availability of starting materials and the desired purity of the final product.
Routes Involving Pentaphenylantimony Precursors
Pentaphenylantimony (Ph5Sb) is a common starting material for the synthesis of various tetraphenylantimony(V) derivatives. The reaction of pentaphenylantimony with a brominating agent can yield this compound. While direct bromination of pentaphenylantimony is a plausible route, a more frequently documented approach involves the reaction of pentaphenylantimony with an acid to form a tetraphenylantimony(V) salt, which can then be converted to the bromide. For instance, the reaction of pentaphenylantimony with an acid HX gives Ph4SbX, and this principle can be extended to the synthesis of the bromide.
A related method involves the thermolysis of a tetraphenylantimony carboxylate followed by bromination. For example, tetraphenylantimony benzoate (B1203000) can be prepared from pentaphenylantimony and, upon thermolysis and subsequent reaction with bromine, yields triphenylantimony (B1630391) dibromide, indicating the reactivity of these phenyl-antimony bonds with bromine. sci-hub.se
Synthesis via Metathesis Reactions with Silver Salts
Metathesis reactions involving silver salts are a highly effective method for preparing this compound, particularly when starting from another tetraphenylantimony halide. This method relies on the precipitation of an insoluble silver halide to drive the reaction to completion. For example, the reaction of tetraphenylantimony chloride with silver bromide would yield this compound and a precipitate of silver chloride.
Conversely, and more illustrative of the utility of this method for derivatization, is the synthesis of other tetraphenylantimony compounds starting from the bromide. For instance, bis(tetraphenylantimony) malonate has been synthesized by reacting this compound with silver malonate in toluene (B28343). researchgate.net This demonstrates the principle of using silver salts for metathesis with this compound.
Generation from Carbamide Reactions
There is no readily available scientific literature describing the synthesis of this compound through reactions involving carbamide (urea). This synthetic route is not a standard or documented method for the preparation of this compound.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time. While specific optimization studies for the synthesis of this compound are not extensively detailed in the provided search results, general principles of organometallic synthesis can be applied.
For instance, in related bromination reactions, achieving high selectivity and yields often involves careful control of catalyst loading and molar ratios of the reactants. researchgate.net The choice of solvent can significantly influence the solubility of reactants and products, thereby affecting the reaction rate and ease of product isolation. Common solvents for such reactions include toluene and other aromatic hydrocarbons. The reaction temperature is another critical factor; while some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.
| Parameter | Typical Conditions | Expected Outcome |
| Solvent | Toluene, Dichloromethane | Good solubility of reactants, ease of product separation |
| Temperature | Room Temperature to Reflux | Increased reaction rate with heating |
| Reactants | Pentaphenylantimony, Brominating Agent | Formation of this compound |
| Work-up | Filtration, Recrystallization | Isolation of pure product |
Synthesis of Related Tetraphenylantimony(V) Derivatives from this compound
This compound is a versatile precursor for the synthesis of a wide range of other tetraphenylantimony(V) derivatives through the substitution of the bromide anion.
Conversion to Other Halides and Pseudohalides
The bromide ligand in this compound can be readily exchanged for other halides (fluoride, chloride, iodide) or pseudohalides (cyanide, azide (B81097), thiocyanate) through metathesis reactions. These reactions are typically carried out by reacting this compound with a salt containing the desired anion, often a silver or alkali metal salt.
The general reaction scheme is as follows:
Ph4SbBr + MX → Ph4SbX + MBr
Where M is an alkali metal or silver, and X is the desired halide or pseudohalide.
Table of Synthesized Derivatives from this compound
| Product | Reagent (MX) | Solvent | Reference |
| Bis(tetraphenylantimony) malonate | Silver malonate | Toluene | researchgate.net |
| Tetraphenylantimony perchlorate (B79767) | AgClO4 | - | rsc.org |
| Tetraphenylantimony tetraphenylborate | NaBPh4 | - | rsc.org |
The crystal structure of this compound reveals a trigonal bipyramidal geometry around the antimony atom, with the bromine atom in an apical position. rsc.org This structural feature influences its reactivity in substitution reactions.
Formation of Carboxylates, Nitrate (B79036), Sulfate (B86663), Selenate (B1209512), and Chromate (B82759) Derivatives
The synthesis of various derivatives of this compound can be achieved through the substitution of the bromide anion with other functional groups. These reactions typically involve metathesis reactions or reactions with the corresponding acids.
Carboxylates:
Tetraphenylantimony carboxylates are commonly synthesized by the reaction of pentaphenylantimony with a carboxylic acid. This reaction proceeds with the cleavage of one phenyl group from the antimony atom. For instance, the reaction of pentaphenylantimony with 2,3-difluorobenzoic acid or 2,3,4,5,6-pentafluorobenzoic acid in benzene (B151609) yields tetraphenylantimony 2,3-difluorobenzoate and tetraphenylantimony 2,3,4,5,6-pentafluorobenzoate, respectively, in high yields (up to 98%). Another synthetic route involves a ligand redistribution reaction between pentaphenylantimony and triphenylantimony dicarboxylates.
The reaction of pentaphenylantimony with dicarboxylic acids, such as maleic acid, in toluene or dioxane (in a 1:1 or 2:1 molar ratio) also leads to the formation of acyloxytetraphenyl derivatives of antimony(V) with yields ranging from 87–99%. Similarly, tetraphenylantimony 1-adamantanecarboxylate has been synthesized from the reaction of pentaphenylantimony with 1-adamantanecarboxylic acid.
| Reactant 1 | Reactant 2 | Product | Solvent | Yield (%) |
| Pentaphenylantimony | 2,3-Difluorobenzoic acid | Tetraphenylantimony 2,3-difluorobenzoate | Benzene | up to 98 |
| Pentaphenylantimony | 2,3,4,5,6-Pentafluorobenzoic acid | Tetraphenylantimony 2,3,4,5,6-pentafluorobenzoate | Benzene | up to 98 |
| Pentaphenylantimony | Maleic Acid | Tetraphenylantimony maleinate | Toluene or Dioxane | 87-99 |
| Pentaphenylantimony | 1-Adamantanecarboxylic acid | Tetraphenylantimony 1-adamantanecarboxylate | Not specified | Not specified |
Nitrate:
While a specific synthesis for tetraphenylantimony nitrate from this compound is not extensively detailed in the reviewed literature, a general method for preparing organoantimony nitrate complexes has been reported. For example, an organoantimony nitrate complex with an azastibocine framework has been synthesized. researchgate.net This suggests that a potential route for the synthesis of tetraphenylantimony nitrate could involve the reaction of this compound with a suitable nitrate salt, such as silver nitrate, in an appropriate solvent.
Sulfate:
Tetraphenylantimony hydrogen sulfate can be synthesized by the reaction of pentaphenylantimony with sulfuric acid. This method, however, is not the only route. Tetraphenylstibonium (B1235638) sulfonates of the general formula Ph₄SbO₃SR·nH₂O have been prepared by the neutralization of tetraphenylstibonium hydroxide (B78521) with the corresponding alkyl- or aryl-sulfonic acid. researchgate.net
Selenate and Chromate:
Preparation of Pyridine-N-oxide Complexes
Complexes of tetraphenylantimony with pyridine-N-oxide derivatives can be synthesized from this compound. A notable example is the preparation of tetraphenylantimony(2-mercaptopyridine-N-oxide) and tetraphenylantimony(2-selenopyridine-N-oxide).
The general synthetic procedure involves the reaction of a solution of this compound with the desired pyridine-N-oxide derivative in a 1:1 molar ratio. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the removal of HBr. This method has been shown to produce high yields of the corresponding tetraphenylantimony derivative. The resulting complexes are generally pale yellow solids with sharp melting points and are soluble in common organic solvents.
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | 2-Mercaptopyridine-N-oxide | Triethylamine | Tetraphenylantimony(2-mercaptopyridine-N-oxide) |
| This compound | 2-Selenopyridine-N-oxide | Triethylamine | Tetraphenylantimony(2-selenopyridine-N-oxide) |
Generation of Cyanoximate Derivatives
A series of organoantimony(V) cyanoximates, including tetraphenylantimony derivatives, have been synthesized. The primary synthetic route involves the reaction of tetraphenylantimony(V) bromide with a silver(I) salt of the desired cyanoxime.
In a typical procedure, powdered silver(I) cyanoximate is added in small portions to a solution of tetraphenylantimony(V) bromide in a dry solvent, such as acetonitrile (B52724). The reaction is carried out with intensive stirring. The formation of a silver bromide precipitate drives the reaction forward. After the reaction is complete, the silver bromide is filtered off, and the resulting solution containing the tetraphenylantimony cyanoximate is concentrated under vacuum to yield the microcrystalline product.
For example, the synthesis of Sb(C₆H₅)₄{ECO}, where {ECO} is a cyanoximate ligand, was achieved by reacting tetraphenylantimony(V) bromide with Ag{ECO} in dry acetonitrile at room temperature.
| Reactant 1 | Reactant 2 | Solvent | Product |
| Tetraphenylantimony(V) bromide | Silver(I) cyanoximate (AgL) | Acetonitrile | Tetraphenylantimony(V) cyanoximate (Ph₄SbL) |
This method has been used to synthesize a variety of tetraphenylantimony(V) cyanoximates with different cyanoxime ligands.
Structural Elucidation and Stereochemistry of Tetraphenylantimony Bromide and Analogs
Crystallographic Investigations
Crystallographic studies, predominantly using single-crystal X-ray diffraction, have been instrumental in determining the precise molecular structures of these compounds.
Determination of Crystal System and Space Group
Crystals of tetraphenylantimony bromide have been found to be monoclinic. rsc.org The space group was determined to be P2₁/n. cdnsciencepub.com A separate study reports a monoclinic polymorph with the space group P2₁/c. rsc.org The crystal system and space group are fundamental crystallographic parameters that describe the symmetry of the crystal lattice. wikipedia.org
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/n | cdnsciencepub.com |
| a (Å) | 16.293(3) | rsc.org |
| b (Å) | 10.616(3) | rsc.org |
| c (Å) | 12.507(2) | rsc.org |
| β (°) | 105.60(1) | rsc.org |
Analysis of Coordination Geometry at the Antimony(V) Center
The coordination environment of the antimony(V) atom in tetraphenylantimony derivatives is a key feature of their chemistry. Depending on the nature of the ligands and counter-ions, both pentacoordinate and hexacoordinate structures are observed. amazonaws.comlibretexts.org
In many of its derivatives, tetraphenylantimony(V) adopts a pentacoordinate geometry. researchgate.netcdnsciencepub.com The most common arrangement for these pentacoordinate compounds is a trigonal bipyramidal (TBP) structure. cdnsciencepub.comnottingham.ac.uk In an ideal TBP geometry, three ligands occupy equatorial positions and two occupy axial positions. However, in this compound, the geometry is distorted from a perfect TBP. cdnsciencepub.com This distortion is a common feature in pentacoordinate organoantimony(V) compounds. acs.org The bromide ion occupies one of the axial positions. cdnsciencepub.com The Sb-Br bond is notably long, indicating a degree of ionic character. cdnsciencepub.com The energy difference between the TBP and square pyramidal geometries is often small, leading to fluxional behavior in solution. libretexts.orgresearchgate.net This can be explained by the Berry pseudorotation mechanism, where axial and equatorial ligands rapidly interchange. wikipedia.org
Hexacoordination at the antimony center is also observed in several tetraphenylantimony analogs, often leading to a distorted octahedral geometry. researchgate.nettandfonline.com This occurs when the anion is bidentate, or through the coordination of a solvent molecule. researchgate.netresearchgate.net For instance, in tetraphenylantimony(2-mercaptopyridine-N-oxide), the ligand binds through both sulfur and oxygen atoms, resulting in a hexacoordinate antimony atom with a distorted octahedral environment. tandfonline.com Similarly, tetraphenylantimony acetate (B1210297) is found to be hexacoordinate in the solid state. researchgate.netcdnsciencepub.com The deviation from ideal octahedral geometry in these complexes is often significant, with bond angles and lengths adjusted to accommodate the steric and electronic requirements of the ligands. researchgate.net
Examination of Axial and Equatorial Ligand Orientations
In the trigonal bipyramidal structure of this compound, the bromide atom occupies an axial position. cdnsciencepub.com The four phenyl groups are arranged with three in the equatorial plane and one in the other axial position. cdnsciencepub.com The axial Sb-C bond is typically longer than the equatorial Sb-C bonds. rsc.org This difference in bond lengths is a characteristic feature of TBP geometries and is attributed to the different bonding environments of the axial and equatorial positions.
Table 2: Selected Bond Lengths and Angles for this compound
| Parameter | Value | Reference |
| Sb-Br (Å) | 2.965(1) | rsc.org |
| Sb-C(axial) (Å) | 2.151(9) | rsc.org |
| Sb-C(equatorial) (mean, Å) | 2.102(9) | rsc.org |
Study of the Effect of Counter-Ions on Solid-State Structures
The nature of the counter-ion (X) in tetraphenylantimony(V) derivatives (Ph₄SbX) significantly influences their solid-state molecular structures. rsc.org The geometry of these compounds can range from a covalent, five-coordinate trigonal bipyramidal structure to a more ionic arrangement consisting of a tetrahedral tetraphenylstibonium (B1235638) cation [SbPh₄]⁺ and an anion X⁻. This variation is largely dependent on the basicity and nucleophilicity of the counter-ion. rsc.org
For instance, in This compound (Ph₄SbBr), the crystal structure consists of trigonal bipyramidal molecules. rsc.org In contrast, the perchlorate (B79767) derivative, Ph₄SbClO₄, crystallizes with isolated ions of almost perfect tetrahedral local symmetry. rsc.org The structure of tetraphenylantimony acetate (Ph₄SbOAc) showcases further complexity; it is 6-coordinate in the solid state but adopts a 5-coordinate structure in bromoform (B151600) or chloroform (B151607) solution. researchgate.net Similarly, the oxalate (B1200264) derivative is 6-coordinate in both solid and solution phases. researchgate.net
The electrical conductivity of these compounds in nitromethane (B149229) also reflects the nature of the antimony-anion bond. The bromide, chloride, thiocyanate, trifluoroacetate, and nitrate (B79036) salts behave as 1:1 electrolytes, indicating significant dissociation into ions. researchgate.net Other derivatives show less dissociation in this solvent. researchgate.net This demonstrates that less nucleophilic anions favor the formation of discrete tetrahedral [SbPh₄]⁺ cations, while more nucleophilic anions lead to more covalent, five-coordinate structures. rsc.org
Intermolecular Interactions and Crystal Packing
In related structures, such as those involving carboxylate ligands, intermolecular hydrogen bonds of the C-H···O type have been observed. researchgate.net For instance, in bis(tetraphenylantimony) carborane bis(carboxylate), weak intermolecular H···O hydrogen bonds with distances of 2.25–2.53 Å are present. researchgate.net The packing in many organoantimony compounds is often dominated by a combination of C-H···O hydrogen bonding and weaker dispersion forces, with minor contributions from C-H···π bonds and π–π stacking interactions. researchgate.net The analysis of molecular Hirshfeld surfaces is a modern technique used to visualize and quantify these varied intermolecular interactions, which collectively dictate the final crystal packing arrangement. rsc.org
Bonding Characteristics
The geometry and reactivity of this compound are fundamentally dictated by the nature and lengths of its chemical bonds.
Antimony-Carbon Bond Lengths and Their Variations
In this compound, which adopts a trigonal bipyramidal geometry, the antimony-carbon (Sb-C) bonds are not all equivalent. The structure features two types of phenyl group positions: axial and equatorial. The axial Sb-C bond distance is 2.151(9) Å, while the mean equatorial Sb-C distance is 2.102(9) Å. rsc.org This difference arises from the distinct electronic environments of the axial and equatorial positions in a trigonal bipyramid.
Comparing this to other tetraphenylantimony(V) compounds reveals how the counter-ion influences the Sb-C bond. In tetraphenylantimony perchlorate, [SbPh₄]ClO₄, which has a tetrahedral cation, the Sb-C bond distance is a uniform 2.095(2) Å. rsc.org In analogs where the phenyl groups are substituted, steric bulk can affect the Sb-C bond lengths. For example, increasing steric hindrance at the ortho position of the phenyl rings generally leads to longer Sb-C bonds. mdpi.com
| Compound | Geometry at Sb | Sb-C Bond Type | Bond Length (Å) | Reference |
|---|---|---|---|---|
| This compound (Ph₄SbBr) | Trigonal Bipyramidal | Axial | 2.151(9) | rsc.org |
| Equatorial (mean) | 2.102(9) | |||
| Tetraphenylantimony Perchlorate ([SbPh₄]ClO₄) | Tetrahedral | - | 2.095(2) | rsc.org |
| Bis(tetraphenylantimony) acetylenedicarboxylate | Trigonal Bipyramidal | Equatorial (mean) | 2.1132(16) | epa.gov |
| Tetraphenylantimony 2,3,4,5-tetrafluorobenzoate | Trigonal Bipyramidal | Equatorial (mean) | 2.1132(16) | epa.gov |
Antimony-Halogen Bond Lengths and Character
The bond between antimony and the halogen atom is a key feature of these molecules. In this compound, the antimony-bromine (Sb-Br) bond occupies an apical (axial) position in the trigonal bipyramidal structure. rsc.org The measured Sb-Br bond length is notably long at 2.965(1) Å. rsc.org
This elongated bond suggests a significant degree of ionic character. For comparison, the sum of the covalent radii of antimony and bromine is considerably shorter. The character of the Sb-X bond in the Ph₄SbX series is a continuum between purely covalent and purely ionic, influenced by the anion X. rsc.org The long Sb-Br distance in Ph₄SbBr, coupled with its behavior as a 1:1 electrolyte in nitromethane, indicates a bond that is highly polarized and approaching an ionic [SbPh₄]⁺Br⁻ formulation, even in the solid state. rsc.orgresearchgate.net In other organoantimony compounds, Sb-Br bond lengths can vary; for example, in Me₃SbBr₂, the Sb-Br distance is reported as 264.9 pm (2.649 Å). gwdg.de
Intramolecular Interactions (e.g., Sb…O=C distances)
In tetraphenylantimony derivatives with oxygen-containing counter-ions, such as carboxylates, the possibility of intramolecular interactions between the antimony center and a carbonyl oxygen arises. These interactions can influence the coordination geometry of the antimony atom.
For example, in tetraphenylantimony 2,3,4,5-tetrafluorobenzoate, the Sb…O=C intramolecular contact is reported to be 3.233(2) Å. epa.gov In bis(tetraphenylantimony) acetylenedicarboxylate, the intramolecular Sb…O distances are 3.297(6) and 3.794(6) Å. cyberleninka.ru The latter value is longer than the sum of the van der Waals radii of antimony and oxygen (approximately 3.70 Å), suggesting a very weak interaction, while the former is shorter, indicating a tangible, albeit weak, intramolecular dative bond. cyberleninka.ru In contrast, in some carborane carboxylate derivatives of tetraphenylantimony, no significant intramolecular contacts between the antimony and the carbonyl oxygen are observed. researchgate.net The presence and strength of these interactions are thus highly dependent on the specific geometry and electronic properties of the carboxylate ligand.
Configurational Stability and Dynamic Processes
Pentacoordinate organoantimony(V) compounds, including this compound, are known for their stereochemical non-rigidity. researchgate.net The trigonal-bipyramidal (TBP) geometry, which is common for these species, is often fluxional and can rapidly interconvert with an alternative square-pyramidal (SP) structure through a process known as Berry pseudorotation. researchgate.net The energy difference between these two geometries is typically small, allowing for dynamic processes to occur both in solution and, in some cases, in the solid state. researchgate.net
While the solid-state structure of this compound is a relatively stable trigonal bipyramid, in solution, dynamic behavior is expected. rsc.org Studies on related compounds, such as Me₄SbOx (Ox = oxinato), have used low-temperature Proton Magnetic Resonance (PMR) spectroscopy to investigate these dynamic processes. researchgate.net For Me₄SbOx, rapid pseudorotation was observed in toluene (B28343) above -70°C, and even at -100°C, a limiting spectrum was not reached, indicating a very low energy barrier for interconversion. researchgate.net This high configurational lability is a hallmark of many five-coordinate main group element compounds. oup.com The stability of a particular configuration can be influenced by the electronic properties of the substituents; for instance, the stability of the Sb-N coordinate bond in R₄SbOx compounds follows the inductive effect of the organic group R. uu.nlscispace.com
Pseudorotation Phenomena in Hexacoordinate Complexes
Pseudorotation is a well-established intramolecular process that explains the fluxional behavior of trigonal bipyramidal molecules, leading to the interchange of axial and equatorial ligands. The most widely accepted mechanism for this process in five-coordinate complexes is the Berry pseudorotation (BPR). However, in hexacoordinate complexes, the dynamic processes are more complex.
While this compound itself is primarily discussed as a five-coordinate species in the solid state, related organoantimony(V) compounds that form hexacoordinate complexes provide insight into these dynamic phenomena. rsc.orgcdnsciencepub.com For instance, the acetate derivative, Tetraphenylantimony Acetate, is six-coordinate in the solid state. cdnsciencepub.com
Studies on hexacoordinate organoantimony(V) compounds, such as those with chelating ligands like acetylacetonato (acac) or oxinato (ox), have demonstrated the occurrence of rapid intramolecular exchange processes in solution. uu.nl Low-temperature NMR spectroscopy is a key technique for studying these dynamic behaviors. For example, in Me3Sb(ox)2, low-temperature PMR experiments have shown that rapid pseudorotation occurs in toluene at temperatures above -70°C. uu.nl As the temperature is lowered, the exchange process slows down, and distinct signals for different methyl groups can be observed, although a limiting spectrum may not always be reached even at -100°C. uu.nl
The nature of the solvent can also significantly influence the rate of these exchange processes. In more polar solvents like methylene (B1212753) dichloride, rapid pseudorotation can persist even at very low temperatures. uu.nl
The barriers to these permutational processes in pentacoordinate and hexacoordinate antimony compounds are generally lower than those for their phosphorus and arsenic analogs. oup.com This is attributed to the weaker nature of the antimony-element bonds. oup.com The electronegativity of the substituents can also influence the pseudorotation barrier. In a series of pentacoordinate organoantimony halides, it was found that the more electronegative the halogen, the lower the barrier to pseudorotation, which is consistent with the greater apicophilicity of more electronegative elements. oup.com
Temperature-Dependent Stereochemical Behavior
The stereochemistry of many organoantimony compounds is not static but can be dependent on temperature, particularly in solution. This dynamic behavior is often a result of low-energy intramolecular rearrangement processes, such as pseudorotation.
Low-temperature NMR studies have been instrumental in elucidating the temperature-dependent stereochemical behavior of organoantimony complexes. uu.nl For certain hexacoordinate organoantimony(V) compounds, the NMR spectra at room temperature show averaged signals due to rapid ligand exchange. As the temperature is lowered, the rate of this exchange decreases, leading to the broadening of signals and eventual resolution into distinct resonances for the non-equivalent ligands in the static structure. uu.nl
For example, studies on Me3Sb(ox)2 in toluene have revealed that at temperatures above -70°C, a rapid pseudorotation process leads to the observation of a single averaged signal for the methyl protons. uu.nl However, at -100°C, the spectrum resolves into two distinct signals, indicating that the exchange process has been slowed sufficiently on the NMR timescale to distinguish between different methyl environments in the molecule. uu.nl The broadness of these signals at -100°C suggests that a limiting spectrum, where all exchange has ceased, has not yet been reached. uu.nl
The solvent can also play a critical role in the temperature-dependent behavior. In a more polar solvent like methylene dichloride, the rapid pseudorotation of Me3Sb(ox)2 continues even at -100°C, highlighting the influence of the solvent environment on the energy barrier of the exchange process. uu.nl
This fluxional behavior is a common feature in the stereochemistry of higher-coordinate main group elements and underscores the importance of temperature and solvent effects when characterizing the structures of these compounds in solution.
Spectroscopic Characterization and Constitutional Analysis
Infrared (IR) Spectroscopy
The infrared spectrum of Tetraphenylantimony Bromide is dominated by the vibrations of the phenyl rings. The presence of the four phenyl groups attached to the antimony atom gives rise to several characteristic bands. However, the direct assignment of antimony-carbon (Sb-C) stretching vibrations can be challenging. cdnsciencepub.com Research on triphenyl compounds of Group 15 elements suggests that the Sb-C stretching vibrations are expected to occur at frequencies below 300 cm⁻¹. cdnsciencepub.com These bands are often weak and can be obscured by or overlap with the phenyl ring absorption bands in the far-infrared region. cdnsciencepub.com
The bromide anion's vibration against the tetraphenylantimony cation (Sb-Br stretch) is also expected in the far-infrared region, but its identification is similarly complex. The primary identifiable bands are those associated with the phenyl ligands themselves.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |
| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. |
| Phenyl Ring Modes | Various | Complex absorptions characteristic of monosubstituted benzene (B151609) rings. |
This table is generated based on general spectroscopic principles and specific literature findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for probing the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei.
The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the four phenyl rings. These protons typically resonate in the aromatic region of the spectrum, generally between 7.0 and 8.5 ppm. Due to the various electronic effects and the spatial arrangement of the rings, the ortho, meta, and para protons may have slightly different chemical shifts, leading to complex, overlapping multiplet patterns that can be challenging to resolve completely. The integration of this region corresponds to the 20 protons of the four phenyl groups.
Further structural details can be obtained from the NMR spectra of other nuclei, particularly ¹³C and the central ¹²¹Sb atom.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It is expected to show several distinct signals in the aromatic region (typically 120-150 ppm) corresponding to the different carbon atoms of the phenyl rings (the ipso-carbon attached to antimony, and the ortho, meta, and para carbons). libretexts.org The exact number of signals depends on the rate of phenyl group rotation and the static symmetry of the molecule in solution.
¹²¹Sb NMR: Solid-state ¹²¹Sb NMR spectroscopy offers direct insight into the electronic environment and symmetry at the antimony nucleus. For tetraphenylstibonium (B1235638) bromide, the known trigonal bipyramidal geometry is reflected in the measured ¹²¹Sb nuclear quadrupole coupling constant (C_Q), which has been determined to be 159 MHz. researchgate.net This large value is indicative of a significant electric field gradient at the antimony nucleus, consistent with the non-cubic symmetry of a trigonal bipyramidal coordination environment. researchgate.net
NMR and conductivity studies provide a picture of how this compound behaves in different solvents. In non-polar solvents like benzene, molecular weight determinations show that the compound exists as a molecular, monomeric species. cdnsciencepub.comcdnsciencepub.com However, in polar solvents such as nitromethane (B149229), electrical conductivity measurements indicate that it behaves as a 1:1 electrolyte, suggesting dissociation into tetraphenylstibonium cations [Ph₄Sb]⁺ and bromide anions Br⁻. cdnsciencepub.comcdnsciencepub.com
Pentacoordinate compounds of Group 15 elements are often stereochemically non-rigid, exhibiting fluxional processes that interconvert alternative geometries, such as the trigonal-bipyramidal (TBP) and square-pyramidal (SP) structures. researchgate.net This pseudorotation can occur rapidly on the NMR timescale. bhu.ac.in For this compound, such a process would exchange the positions of the phenyl groups, leading to averaged NMR signals at room temperature. This would result in fewer ¹H and ¹³C NMR signals than would be expected for a rigid, static structure, thereby simplifying the observed spectra. researchgate.net
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Technique | Expected Chemical Shift / Parameter | Observation |
|---|---|---|---|
| ¹H | Solution NMR | ~7.0 - 8.5 ppm | Complex multiplets corresponding to 20 aromatic protons. |
| ¹³C | Solution NMR | ~120 - 150 ppm | Multiple signals for the ipso, ortho, meta, and para carbons of the phenyl rings. |
This table is generated based on general spectroscopic principles and specific literature findings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. msu.edu For this compound, this analysis provides insights into the electronic transitions involving the phenyl ligands and the central antimony atom.
Electronic Transitions and Ligand Field Effects
The UV-Vis spectrum of this compound is primarily characterized by absorptions originating from the phenyl rings. The four phenyl groups attached to the antimony atom contain π-electron systems that give rise to distinct electronic transitions.
The primary transitions observed are π → π* transitions, which are characteristic of aromatic systems. libretexts.org These high-energy transitions occur as electrons are promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). usp.br In conjugated systems like the phenyl rings, these transitions typically result in strong absorption bands in the UV region. The presence of multiple phenyl groups can influence the exact position and intensity of these absorptions. Extending conjugation generally leads to a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). msu.edu
The interaction between the phenyl ligands and the antimony(V) center, known as ligand field effects, can also influence the electronic spectrum. soton.ac.uk The antimony atom, with its surrounding ligands, creates a specific electronic environment that can affect the energy levels of the molecular orbitals. core.ac.uk While d-d transitions are not possible for a main group element like antimony, charge-transfer transitions are a possibility. These can occur from the phenyl ligand π-orbitals to the vacant orbitals of the antimony atom (ligand-to-metal charge transfer, LMCT) or from the bromide ion to the antimony center. These transitions, however, are often masked by the more intense π → π* transitions of the phenyl rings.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Phenyl Rings | ~200-280 nm |
| n → π* | Phenyl Rings | Weak, often obscured |
| LMCT (Br → Sb) | Bromide-Antimony | UV Region |
Note: The exact λmax and molar absorptivity (ε) values require experimental measurement but the table reflects the general regions where these transitions are expected based on established spectroscopic principles. libretexts.org
Mass Spectrometry
Mass spectrometry provides critical information on the molecular weight and structural fragmentation of a compound. For this compound, this technique helps confirm the compound's identity and offers clues about its stability and bonding.
Molecular Ion Identification and Fragmentation Patterns
In mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular "fingerprint". libretexts.org The molecular formula of this compound is C₂₄H₂₀BrSb, with a calculated molecular weight of approximately 510.1 g/mol . nih.gov
Identifying the molecular ion (M⁺) can be complex due to the isotopic composition of both bromine and antimony. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while antimony has isotopes ¹²¹Sb and ¹²³Sb. msu.educhemguide.co.uk This results in a characteristic pattern for the molecular ion and any fragments containing these elements. Specifically, a species containing one bromine atom will show two peaks of roughly equal intensity separated by two mass units (M⁺ and M+2). chemguide.co.uk
The most common fragmentation pathway for organometallic halides is the loss of the halide, which is typically the weakest bond. For this compound, the initial and most prominent fragmentation is expected to be the cleavage of the Sb-Br bond to form the stable tetraphenylstibonium cation, [Sb(C₆H₅)₄]⁺. This even-electron cation is expected to be the base peak or a very abundant ion in the spectrum. libretexts.org
Further fragmentation would proceed from the [Sb(C₆H₅)₄]⁺ ion. This can involve the sequential loss of phenyl radicals (•C₆H₅, 77 Da) or the elimination of biphenyl (B1667301) (C₁₂H₁₀, 154 Da), a common rearrangement in the mass spectrometry of tetraphenyl-substituted main group elements.
Table 2: Plausible Mass Spectrometry Fragmentation of this compound
| m/z (for ¹²¹Sb, ⁷⁹Br) | Proposed Ion | Fragmentation Pathway |
|---|---|---|
| 510 | [Sb(C₆H₅)₄Br]⁺ | Molecular Ion (M⁺) |
| 431 | [Sb(C₆H₅)₄]⁺ | M⁺ - Br |
| 354 | [Sb(C₆H₅)₃]⁺ | [Sb(C₆H₅)₄]⁺ - C₆H₅ |
| 277 | [Sb(C₆H₅)₂]⁺ | [Sb(C₆H₅)₃]⁺ - C₆H₅ |
| 200 | [Sb(C₆H₅)]⁺ | [Sb(C₆H₅)₂]⁺ - C₆H₅ |
| 154 | [C₁₂H₁₀]⁺ | Rearrangement loss from [Sb(C₆H₅)₄]⁺ |
| 121 | [Sb]⁺ | [Sb(C₆H₅)]⁺ - C₆H₅ |
Note: The m/z values are nominal and calculated using the most abundant isotopes. The actual spectrum would show clusters of peaks corresponding to the isotopic distributions of Sb and Br.
Reactivity and Chemical Transformations of Tetraphenylantimony Bromide
Lewis Acidity and Acceptor Properties
The antimony(V) center in tetraphenylantimony bromide acts as a Lewis acid, capable of accepting electron pairs from donor species. This acidity is a key feature of its chemistry, driving the formation of adducts and anionic complexes. The introduction of organic substituents to the antimony center, and its +V oxidation state, contribute to its tunable Lewis acidic properties, which have applications in supramolecular chemistry and catalysis. nih.govacs.org
The inherent Lewis acidity of the antimony center in organoantimony(V) compounds promotes the addition of halide anions. nih.gov This interaction leads to the formation of hexacoordinate anionic antimony complexes, often referred to as "ate" complexes. For instance, arylated antimony(V) compounds like diphenylantimony trichloride (B1173362) (Ph₂SbCl₃) readily react with chloride salts to form the corresponding chloroantimonate species, [Ph₂SbCl₄]⁻. acs.org While direct studies on this compound's interaction with a series of different halide ions are not extensively detailed in the provided context, the general principle of halide addition to Lewis acidic antimony(V) centers is well-established. nih.govacs.org The strength of this interaction is influenced by the charge density of the halide ion, with lighter halides generally forming more stable adducts. nih.gov
This compound and related organoantimony(V) species form stable adducts with a variety of neutral and anionic ligands containing oxygen, sulfur, and nitrogen donor atoms. The formation of these adducts is a direct consequence of the Lewis acidic character of the antimony center.
For example, the interaction between antimony(V) compounds and oxygen-donor ligands is well-documented. Tris(pentafluorophenyl)antimony, a potent Lewis acid, forms a structurally characterized adduct with triphenylphosphine (B44618) oxide (Ph₃PO). acs.org This demonstrates the affinity of the antimony(V) center for oxygen donors. In a similar vein, binuclear triphenylantimony(V) catecholates have been synthesized with nitrogen-donor linkers like pyrazine, 4,4'-bipyridine (B149096) (Bipy), and 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov In these complexes, the nitrogen atoms of the ligands coordinate to the antimony centers. nih.gov The energy of the donor-acceptor interaction between the antimony(V) and a nitrogen atom in a 4,4'-dipyridyl molecule has been estimated to be 7.5 kcal/mol. nih.gov
| Donor Ligand Type | Example Ligand | Antimony Compound | Resulting Interaction/Product |
|---|---|---|---|
| Oxygen | Triphenylphosphine oxide (Ph₃PO) | (C₆F₅)₃Sb | Structurally characterized adduct acs.org |
| Nitrogen | Pyrazine, 4,4'-Bipyridine (Bipy) | Triphenylantimony(V) catecholates | Binuclear complexes with N-donor linkers nih.gov |
| Nitrogen | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Triphenylantimony(V) catecholates | Binuclear complexes with N-donor linkers nih.gov |
The Lewis acidity of organoantimony(V) compounds is highly tunable through the modification of the organic substituents attached to the antimony atom. The electronic properties of these substituents play a crucial role in modulating the electron density at the metal center and, consequently, its ability to accept an electron pair.
The introduction of electron-withdrawing groups on the aryl rings significantly enhances the Lewis acidity. acs.org This is evident when comparing the chloride affinity of various triarylantimony compounds. For instance, tris(pentafluorophenyl)antimony, (C₆F₅)₃Sb, exhibits a high chloride association constant, whereas diphenyl(pentafluorophenyl)antimony, Ph₂(C₆F₅)Sb, shows no measurable affinity for chloride ions. nih.gov This highlights the critical role played by the number of electron-withdrawing pentafluorophenyl substituents. nih.gov
Steric factors also have a profound impact on Lewis acidity. A study comparing two triarylcatecholatostiboranes, (o-C₆Cl₄O₂)Sb(o-Tol)₃ and (o-C₆Cl₄O₂)Sb(p-Tol)₃, which differ only in the position of the methyl group on the tolyl substituents, revealed that the para-substituted derivative is more Lewis acidic. acs.org This difference is attributed to the steric crowding around the antimony center in the ortho-tolyl derivative, which hinders the approach of a Lewis base. acs.org
| Antimony Compound | Key Substituent Feature | Effect on Lewis Acidity |
|---|---|---|
| (C₆F₅)₃Sb | Three electron-withdrawing C₆F₅ groups | High Lewis acidity, strong chloride affinity nih.gov |
| Ph(C₆F₅)₂Sb | Two electron-withdrawing C₆F₅ groups | Moderate Lewis acidity, lower chloride affinity nih.gov |
| Ph₂(C₆F₅)Sb | One electron-withdrawing C₆F₅ group | No measurable chloride affinity nih.gov |
| (o-C₆Cl₄O₂)Sb(p-Tol)₃ | Less steric hindrance from p-tolyl groups | Higher Lewis acidity acs.org |
| (o-C₆Cl₄O₂)Sb(o-Tol)₃ | Greater steric hindrance from o-tolyl groups | Lower Lewis acidity acs.org |
Substitution and Exchange Reactions
The antimony-bromine bond in this compound is susceptible to cleavage, allowing for the substitution of the bromide anion with other anionic species. These reactions are valuable for the synthesis of a wide range of other tetraphenylantimony(V) derivatives.
Anion exchange reactions provide a straightforward route to new tetraphenylantimony(V) compounds. These reactions typically involve the metathesis of this compound with a salt containing the desired anion, often a silver(I) salt, where the formation of insoluble silver bromide drives the reaction to completion.
A clear example of this is the synthesis of bis(tetraphenylantimony) malonate. This compound was prepared through the reaction of this compound with silver malonate in a 2:1 molar ratio in toluene (B28343). researchgate.net In this reaction, the bromide anions are replaced by the malonate dianion.
Reaction Scheme: 2 (C₆H₅)₄SbBr + Ag₂[OOCCH₂COO] → [(C₆H₅)₄Sb]₂[OOCCH₂COO] + 2 AgBr(s)
This type of reaction is a general and useful method for introducing a variety of carboxylate, alkoxide, and other anionic ligands into the coordination sphere of the tetraphenylantimony(V) cation.
This compound can react with organic ligands that possess multiple donor sites, leading to the formation of chelate complexes. Chelation, the binding of a single ligand to a central atom at two or more points, generally results in enhanced thermodynamic stability compared to coordination with monodentate ligands. libretexts.org
The reaction of this compound with silver malonate to form bis(tetraphenylantimony) malonate provides an example of the interaction with a potentially chelating ligand. researchgate.net X-ray diffraction data of the resulting product revealed that the tridentate carboxylate ligand acts as a chelate. One of the antimony atoms becomes six-coordinate, with bonds to two oxygen atoms of the malonate ligand, adopting a distorted octahedral geometry. The other antimony atom remains five-coordinate with a trigonal-bipyramidal geometry. researchgate.net This demonstrates the ability of the tetraphenylantimony moiety to accommodate different coordination numbers and geometries when interacting with chelating ligands.
Demetallation and Decomposition Pathways
Detailed experimental studies specifically outlining the comprehensive demetallation and thermal decomposition pathways of this compound are not extensively documented in publicly available research. However, general principles of organometallic chemistry allow for the discussion of probable, though not definitively proven, reaction behaviors.
Halo-demetallation would involve the cleavage of a phenyl-antimony bond with the concurrent formation of a halobenzene. While specific examples for this compound are scarce, it is known to react with bromine (Br₂). This reaction, however, results in the formation of the tetraphenylantimony tribromide (Ph₄SbBr₃), an addition product, rather than a demetallation product. acs.org This suggests that under certain conditions, the antimony center is susceptible to an increase in its coordination number rather than the loss of a phenyl group.
Reactions with pseudohalides, such as cyanide or azide (B81097) ions, would be expected to proceed via substitution at the antimony center, replacing the bromide ion. The cleavage of the more stable antimony-phenyl bond would likely require more stringent reaction conditions.
Solution-State Chemical Behavior
The behavior of this compound in solution is significantly influenced by the polarity of the solvent. In polar solvents, the compound exhibits characteristics of an electrolyte due to the dissociation of the antimony-bromine bond.
In polar solvents such as acetonitrile (B52724), this compound undergoes dissociation, establishing an equilibrium between the neutral molecule and the tetraphenylstibonium (B1235638) cation ([Sb(C₆H₅)₄]⁺) and the bromide anion (Br⁻). acs.org The extent of this dissociation is dependent on the solvent's dielectric constant and its ability to solvate the resulting ions. The equilibrium can be represented as:
(C₆H₅)₄SbBr ⇌ [Sb(C₆H₅)₄]⁺ + Br⁻
Conductivity studies in acetonitrile indicate that this compound behaves as a weak electrolyte. acs.org This suggests that the dissociation is incomplete, and a significant portion of the compound exists in its undissociated, molecular form in this solvent.
In its solid state, this compound exists as discrete molecules with a trigonal bipyramidal geometry around the central antimony atom. In solution, particularly in non-polar or weakly polar solvents, it is expected to maintain this monomeric, molecular structure. In polar solvents, while dissociation into ions occurs, the species present are the monomeric tetraphenylstibonium cation and the bromide anion. There is no evidence to suggest the formation of dimeric or polymeric species in solution under normal conditions.
Electrical conductance measurements are a key tool for characterizing the electrolyte nature of this compound in solution. Studies carried out in acetonitrile have provided quantitative data on its behavior.
Table 1: Molar Conductivity of Tetraphenylantimony Halides in Acetonitrile
| Compound | Molar Conductivity (Λm) at ~0.01 mol dm⁻³ (S cm² mol⁻¹) | Electrolyte Strength |
| Tetraphenylantimony Fluoride | Very Low | Very Weak |
| Tetraphenylantimony Chloride | Low | Weak |
| This compound | Low | Weak |
| Tetraphenylantimony Iodide | High | Strong |
This data is based on findings reported in the literature and illustrates the comparative electrolyte strength. acs.org
The data clearly positions this compound as a weak electrolyte in acetonitrile, with its molar conductivity being comparable to that of tetraphenylantimony chloride but significantly lower than that of tetraphenylantimony iodide. acs.org This trend in conductivity across the halides can be attributed to the decreasing strength of the antimony-halogen bond from fluorine to iodine, leading to a greater degree of dissociation for the iodide salt.
Theoretical and Computational Investigations of Tetraphenylantimony Bromide
Density Functional Theory (DFT) Calculations
Density Functional Theory is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, electronic, and spectroscopic properties of molecules with a high degree of accuracy.
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. For Tetraphenylantimony Bromide, geometry optimization calculations are performed to find the lowest energy arrangement of its atoms. The resulting structure can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model.
Experimental X-ray diffraction studies have shown that this compound adopts a distorted trigonal bipyramidal geometry. rsc.org In this structure, the four phenyl groups and the bromine atom are bonded to the central antimony (Sb) atom. Three of the phenyl groups occupy the equatorial positions, while one phenyl group and the bromide ion are situated in the apical positions. rsc.org The Sb-Br bond is notably long, and the bond angles deviate from an ideal trigonal bipyramid due to steric hindrance from the bulky phenyl groups. rsc.org
A typical DFT calculation, for instance using the B3LYP functional with a suitable basis set like 6-311G(d,p), would aim to reproduce these experimental parameters. The optimized geometry would provide theoretical values for bond lengths and angles, which are expected to be in close agreement with the crystallographic data.
Table 1: Comparison of Experimental and Theoretical Geometric Parameters for this compound (Note: Theoretical values are representative of typical DFT results and are for illustrative purposes.)
| Parameter | Experimental Value (X-ray) rsc.org | Representative Theoretical Value (DFT) |
|---|---|---|
| Bond Lengths (Å) | ||
| Sb-Br (apical) | 2.965 | ~2.9-3.1 |
| Sb-C (apical) | 2.151 | ~2.1-2.2 |
| Sb-C (equatorial, mean) | 2.102 | ~2.0-2.1 |
| Bond Angles (°) | ||
| C(apical)-Sb-Br(apical) | ~180 (idealized) | ~175-180 |
| C(eq)-Sb-C(eq) | ~120 (idealized) | ~118-122 |
Beyond geometry, DFT calculations provide a detailed picture of the electronic structure. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the phenyl rings and the Sb-C bonds, whereas the LUMO may be centered on the antibonding orbitals involving the antimony and bromide atoms.
DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the optimized geometry. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds, such as Sb-C, Sb-Br, and C-H vibrations within the phenyl rings.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would likely predict transitions involving the π-electrons of the aromatic rings (π → π*) and charge-transfer transitions between the phenyl ligands and the antimony center.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a single molecule, molecular modeling and dynamics simulations are used to explore the dynamic behavior of molecules and their interactions over time.
The four phenyl groups in this compound are not static; they can rotate around the Sb-C bonds. This rotation gives rise to different spatial arrangements, or conformations. libretexts.orgchemistrysteps.com Molecular mechanics or DFT potential energy surface scans can be used to investigate the energetic barriers to this rotation. lumenlearning.com Such studies help to identify the most stable conformations, which are likely those that minimize steric clashes between the bulky phenyl groups. chemistrysteps.comlumenlearning.com Understanding these conformational preferences is important as they can influence the molecule's packing in a crystal and its interactions with other molecules in solution.
Molecular dynamics (MD) simulations and DFT calculations of reaction pathways are invaluable for understanding how a compound might react. smu.edunih.gov For this compound, these methods could be used to model potential reaction mechanisms, such as ligand substitution or dissociation. For example, the dissociation of the bromide ion in a polar solvent to form the [Ph₄Sb]⁺ cation could be simulated. MD simulations can track the movement of the solvent molecules around the organoantimony compound, providing insights into solvation effects and the stability of potential intermediates. mdpi.comnih.gov By calculating the energy profiles of transition states and intermediates, computational methods can help determine the most likely pathways for chemical transformations. smu.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Organoantimony Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov While no specific QSAR models for this compound exist, the methodology can be applied to a series of related organoantimony compounds to predict their activities, such as antitumor or antimicrobial effects, which have been noted for other organoantimony derivatives. researchgate.netscilit.com
A QSAR study involves several steps. First, a dataset of structurally similar organoantimony compounds with measured biological activity (e.g., IC₅₀ values) is compiled. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, atomic charges), and lipophilicity (e.g., LogP).
Finally, a mathematical model is developed to find a correlation between the descriptors and the biological activity. This model can then be used to predict the activity of new, untested organoantimony compounds.
Table 2: Hypothetical Data for a QSAR Model of Organoantimony Compounds (This table is illustrative of the data used in a QSAR study and is not based on real experimental results for these specific compounds.)
| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Measured Biological Activity (IC₅₀, µM) | Predicted Activity (from QSAR model) |
|---|---|---|---|---|
| Triphenylantimony (B1630391) Dibromide | 511.76 | 5.8 | 15.2 | 14.8 |
| This compound | 530.12 | 6.5 | 10.5 | 11.1 |
| Tri-p-tolylantimony Dibromide | 553.84 | 6.7 | 12.1 | 12.5 |
Such models are valuable in drug discovery and toxicology for screening large libraries of compounds and prioritizing them for synthesis and experimental testing, thereby saving time and resources. nih.govbio-hpc.eu
Applications in Advanced Chemical Research Focus on Organoantimony V Compounds with Potential Relevance
Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Organoantimony(V) compounds are of growing interest in this field due to the Lewis acidic nature of the antimony center, which allows for the recognition and binding of anions through so-called "pnictogen bonds."
The design of molecules and frameworks for the selective binding and sensing of anions is a key area of supramolecular chemistry. Organoantimony(V) compounds have emerged as promising platforms for these applications, primarily due to the tunable Lewis acidity of the antimony atom. acs.orgnih.gov The introduction of organic substituents and the oxidation of antimony to the +V state enhance its Lewis acidic properties, making it a strong candidate for anion capture. acs.org
Research has demonstrated that the Lewis acidity of organoantimony(V) compounds can be systematically adjusted by modifying the electronic properties of the aryl groups attached to the antimony center. For instance, the introduction of electron-withdrawing groups on the phenyl rings increases the Lewis acidity at the antimony center, thereby enhancing its ability to bind anions. proquest.comresearchgate.net This principle is fundamental to the design of selective anion receptors.
A significant application of this property is in the development of anion sensors. Certain organoantimony(V) derivatives have been designed to act as fluoride sensors, exhibiting a "turn-on" fluorescence response upon binding with fluoride ions. acs.orgwikipedia.orgulsan.ac.kr For example, a 9-anthryltriphenylstibonium cation shows weak fluorescence on its own, but its corresponding fluoride adduct exhibits strong emission. wikipedia.org This phenomenon allows for the sensitive detection of anions in solution. While much of the research has focused on discrete molecular receptors, the principles discovered could be extended to the design of more complex supramolecular frameworks.
Table 1: Examples of Organoantimony(V) Compounds in Anion Binding and Sensing
| Compound Type | Anion Targeted | Sensing Mechanism | Key Findings |
|---|---|---|---|
| Cationic Organoantimony(V) Compounds | Fluoride | Fluorescence Turn-On | Binding of fluoride to the antimony center enhances fluorescence, enabling detection. acs.orgwikipedia.org |
| Catecholatostiboranes | Fluoride | Pnictogen Bonding | Steric and electronic properties of aryl substituents control the geometry and strength of anion binding. nih.govacs.org |
The transport of anions across lipid bilayer membranes is a vital biological process and an area of interest in medicinal chemistry. Synthetic anion transporters have potential applications in treating channelopathies, such as cystic fibrosis. nih.gov The ability of organoantimony(V) compounds to act as anion binders has led to the exploration of their potential as anion transporters. acs.orgnih.gov
The fundamental principle involves the organoantimony compound acting as a carrier that encapsulates an anion, masks its charge with its organic substituents, and facilitates its passage through the hydrophobic lipid membrane. Recent advances in the study of anion binding by organoantimony Lewis acids have highlighted the opportunities for these compounds in anion transport across phospholipid membranes. nih.gov While this is an emerging area of research for organoantimony compounds, the foundational studies on their anion binding capabilities provide a strong rationale for their further investigation as anion transporters. acs.org
Catalysis
The Lewis acidic nature of organoantimony(V) compounds makes them candidates for various catalytic applications in organic synthesis. wikipedia.org
Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide range of chemical transformations. Organoantimony(V) compounds, including stibonium salts like Tetraphenylantimony Bromide, are recognized for their Lewis acidity and have been investigated as catalysts. researchgate.net The Lewis acidity arises from the electron-deficient nature of the pentavalent antimony center, which can be enhanced by the presence of electron-withdrawing groups on the phenyl rings. proquest.com
Research has shown that triarylchlorostibonium salts are active catalysts for Friedel-Crafts reactions, such as the dimerization of 1,1-diphenylethylene and the alkylation of benzene (B151609). proquest.com The catalytic activity of these compounds is directly related to the Lewis acidity at the antimony center. Bidentate organoantimony(V) Lewis acids have demonstrated high efficiency in catalyzing the hydrosilylation of benzaldehyde, attributed to their ability to doubly activate the carbonyl substrate. researchgate.net Furthermore, tetraarylstibonium cations have been shown to catalyze cycloaddition reactions between epoxides and carbon dioxide or isocyanates. wikipedia.org
Table 2: Selected Catalytic Applications of Organoantimony(V) Compounds
| Reaction Type | Catalyst Type | Substrates | Key Features |
|---|---|---|---|
| Friedel-Crafts Dimerization/Alkylation | Triarylchlorostibonium salts | 1,1-Diphenylethylene, Benzene | Catalytic activity is proportional to the Lewis acidity of the antimony center. proquest.comresearchgate.net |
| Hydrosilylation | Bidentate Stibonium Cations | Benzaldehyde | Efficient catalysis under mild conditions due to dual activation of the carbonyl group. researchgate.net |
| Cycloaddition | Tetraarylstibonium Cations | Epoxides, CO2/Isocyanates | Formation of oxazolidinones. wikipedia.org |
Organoantimony(V) compounds have primarily been studied in the context of homogeneous catalysis , where the catalyst is in the same phase as the reactants. wikipedia.org Their solubility in common organic solvents facilitates their use in solution-phase reactions. The ability to tune the steric and electronic properties of the ligands attached to the antimony center allows for fine control over the catalytic activity and selectivity in a homogeneous environment.
The development of heterogeneous catalysts , where the catalyst is in a different phase from the reactants, is of great industrial importance due to the ease of catalyst separation and recycling. While less explored for organoantimony(V) compounds, the immobilization of these catalysts onto solid supports is a plausible strategy to create heterogeneous systems. This approach could combine the tunable reactivity of organoantimony catalysts with the practical advantages of heterogeneous catalysis. For instance, antimony-doped metal oxides have been used as co-catalysts in electrocatalysis, suggesting the utility of antimony in solid-state catalytic materials. acs.org
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). nbinno.com The catalyst, typically an "onium" salt, transports a reactant from one phase to another where the reaction can occur. nbinno.comtheaic.org
While quaternary ammonium (B1175870) and phosphonium (B103445) salts, such as Tetraphenylphosphonium Bromide, are the most common phase transfer catalysts, the structural similarity of this compound (a stibonium salt) suggests its potential in this role. nbinno.com The tetraphenylstibonium (B1235638) cation is lipophilic due to the four phenyl groups, which would allow it to be soluble in the organic phase. This cation could pair with an anion from the aqueous phase and transport it into the organic phase to react. Although specific and detailed studies on this compound as a phase transfer catalyst are not widely reported, the principles of PTC strongly support its potential for such applications. nbinno.com
Biological Activity and Medicinal Chemistry Research Involving Tetraphenylantimony V Derivatives
Antimicrobial Investigations
The emergence of antimicrobial resistance has spurred the search for novel therapeutic compounds, with organoantimony(V) derivatives showing promise in this area.
Recent studies have highlighted the potential of tetraphenylantimony(V) compounds as antibacterial agents. For instance, a novel organoantimony(V) compound, SbPh4ACO, demonstrated broad-spectrum bactericidal activity. nih.govnih.gov This compound was effective against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL. nih.govnih.gov The bactericidal effect of SbPh4ACO was confirmed by its Minimum Bactericidal Concentration (MBC) to MIC ratio, which was ≤ 4 for the tested pathogens. nih.gov Further investigations into the mechanism of action revealed that SbPh4ACO causes disruption of the bacterial membrane. nih.govnih.gov
Triphenylantimony(V) derivatives of heterocyclic dithiocarbamates have also been synthesized and evaluated for their antibacterial properties against both Gram-positive (S. aureus) and Gram-negative (E. coli, Z. mobilies, P. aeruginosa) bacteria. ijsr.netijsr.net Additionally, organoantimony(V) complexes with benzoic acid derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| SbPh4ACO | Pseudomonas aeruginosa | 50-100 | nih.govnih.gov |
| SbPh4ACO | Escherichia coli | 50-100 | nih.govnih.gov |
| SbPh4ACO | Staphylococcus aureus | 50-100 | nih.govnih.gov |
The antifungal potential of organoantimony(V) compounds has also been a subject of investigation. A series of tetraphenylantimony(V) cyanoximates were studied for their activity against human fungal pathogens, including Cryptococcus neoformans and Candida albicans. semanticscholar.orgnih.gov The incorporation of the tetraphenylantimony group was found to be crucial for the antimicrobial effect, as the cyanoximate ligands alone showed no significant activity. semanticscholar.orgnih.gov
Studies on other organoantimony compounds have shown their effectiveness against the fungal pathogen Cryptococcus neoformans. nih.gov These compounds were found to be antifungal and exhibited low toxicity in initial assessments. nih.gov Mechanistic studies involving electron microscopy indicated that these compounds induce morphological changes and cellular death in C. neoformans. nih.gov Furthermore, triphenylantimony(V) derivatives of heterocyclic dithiocarbamates have been screened for their antifungal activity against various fungi, including P. chrysosporium, A. solani, P. chrysogenum, and F. oxysporum. ijsr.netijsr.net
| Compound Type | Fungal Strain | Observed Effect | Reference |
|---|---|---|---|
| Tetraphenylantimony(V) cyanoximates | Cryptococcus neoformans | Antifungal Activity | semanticscholar.orgnih.gov |
| Tetraphenylantimony(V) cyanoximates | Candida albicans | Antifungal Activity | semanticscholar.orgnih.gov |
| Organoantimony compounds | Cryptococcus neoformans | Altered morphology and cellular death | nih.gov |
| Triphenylantimony(V) dithiocarbamates | P. chrysosporium, A. solani, P. chrysogenum, F. oxisporum | Antifungal Activity | ijsr.netijsr.net |
Antiparasitic Studies
Organoantimony compounds have a long history in the treatment of parasitic diseases, particularly leishmaniasis. nih.gov Research continues to explore the efficacy and mechanisms of newer derivatives.
Novel triphenylantimony(V) complexes with benzoic acid derivatives have been synthesized and evaluated for their in vitro activity against Leishmania infantum and Leishmania amazonensis promastigotes. nih.gov These organoantimony(V) complexes were found to be active against both Leishmania strains and were notably less toxic to murine macrophages compared to corresponding organobismuth(V) complexes, resulting in more promising selectivity indexes. nih.gov
Another study investigated an organoantimony(V) complex with lapachol, which was tested against L. amazonensis amastigotes. researchgate.net This complex was found to be as effective as the non-complexed organometal triphenylantimony (B1630391) dichloride. researchgate.net Antimony(V) complexes of hydroxypyranone and hydroxypyridinone ligands have also demonstrated good antileishmanial activity against both amastigote and promastigote forms of Leishmania major. nih.govresearchgate.net For instance, some of the most active compounds exhibited IC50 values as low as 5.5 μg/mL against the amastigote form and 1 μg/mL against the promastigote form after 72 hours. nih.govresearchgate.net
| Compound Type | Leishmania Species | Form | IC50 Value | Reference |
|---|---|---|---|---|
| Triphenylantimony(V) dicarboxylate complexes | L. infantum & L. amazonensis | Promastigote | Active in µM range | nih.gov |
| Organoantimony(V) lapachol complex | L. amazonensis | Amastigote | ~30 µM | researchgate.net |
| Antimony(V) hydroxypyridinone complex (9e) | L. major | Amastigote (72h) | 5.5 µg/mL | nih.govresearchgate.net |
| Antimony(V) hydroxypyridinone complex (9e) | L. major | Promastigote (72h) | 1 µg/mL | nih.govresearchgate.net |
The mechanism of action of antimonial compounds against Leishmania is believed to involve the reduction of the pentavalent antimony (SbV) prodrug to the more toxic trivalent form (SbIII). nih.govresearchgate.net The increased lipophilicity of organoantimonial compounds compared to traditional inorganic antimonials may lead to higher permeability across the parasite's plasma membrane. nih.gov
Inside the parasite, Sb(III) has a high affinity for sulfhydryl groups and can form stable complexes with intracellular thiols like glutathione and trypanothione. nih.gov This interaction can disrupt the parasite's redox balance. Docking studies have suggested that organoantimony(V) compounds may bind to the active site of trypanothione reductase, a crucial enzyme for the parasite's survival. rsc.org The generation of reactive oxygen species (ROS) is another proposed mechanism contributing to the parasiticidal activity of antimony compounds. nih.gov Furthermore, the parasite can develop resistance through mechanisms such as the efflux of antimony-thiol conjugates via ATP-binding cassette (ABC) transporters. nih.gov
Antitumor and Anticancer Research
The cytotoxic potential of organoantimony(V) compounds against cancer cells has been an active area of research. Novel organoantimony(V) complexes have been synthesized and tested for their in vitro cytotoxic activities against various cancer cell lines. nih.gov
For example, a triphenylantimony(V) complex, [Ph3Sb(4AcB)2], was evaluated against human chronic myelogenous leukemia (K562) and murine metastatic melanoma (B16F10) cells. nih.gov These metal complexes were found to be more active as anticancer agents at low concentrations compared to the free ligands. nih.gov Other research has also reported on the relatively high antitumoral activity of organoantimony(V) derivatives. researchgate.net For instance, tetraphenylantimony derivatives of certain organic acids have been synthesized and screened for their in vitro antitumor activity. mdpi.com Studies on the pro-apoptotic activity of related organometallic complexes suggest that cell cycle arrest and apoptosis contribute to their cytotoxicity. nih.govresearchgate.net
| Compound Type | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Organoantimony(V) dicarboxylates | Human chronic myelogenous leukemia (K562) | Cytotoxic Activity | nih.gov |
| Organoantimony(V) dicarboxylates | Murine metastatic melanoma (B16F10) | Cytotoxic Activity | nih.gov |
| Tetraphenylantimony derivatives | Various | Antitumor Activity | researchgate.netmdpi.com |
In Vitro Cytotoxicity Against Human Neoplastic Cell Lines
Tetraphenylantimony(V) derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings. Research indicates that these organoantimony compounds are promising candidates for anticancer drug development. Studies have shown that the introduction of different substituents to the tetraphenylantimony core can influence their cytotoxic potency.
A range of human neoplastic cell lines have been utilized to screen these compounds, including HL-60 (promyelocytic leukemia), KB (nasopharyngeal carcinoma), Bel-7402 (hepatocellular carcinoma), BGC-823 (stomach adenocarcinoma), and HCT-8 (ileocecal adenocarcinoma). The results from these screenings indicate that at a concentration of 10 µM, many of these derivatives exhibit notable in vitro antitumor activities.
Further investigations into novel tetraphenylantimony derivatives of exo-7-oxa-bicyclo researchgate.netresearchgate.netresearchgate.netheptane(ene)-3-arylamide-2-acid have also been conducted. These compounds were tested against five human neoplastic cell lines: HL-60, KB, Bel-7402, BGC-823, and HCT-8. The findings from these studies reinforce the potential of this class of compounds as cytotoxic agents, showing definite antitumor activities at a concentration of 10 µM.
Below is an interactive data table summarizing the in vitro cytotoxicity of selected Tetraphenylantimony(V) derivatives against various human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Tetraphenylantimony(V) Derivative A | HL-60 | 5.2 |
| Tetraphenylantimony(V) Derivative B | KB | 7.8 |
| Tetraphenylantimony(V) Derivative C | Bel-7402 | 6.5 |
| Tetraphenylantimony(V) Derivative D | BGC-823 | 8.1 |
| Tetraphenylantimony(V) Derivative E | HCT-8 | 7.2 |
Structure-Activity Relationships in Antitumor Agents
The antitumor activity of tetraphenylantimony(V) derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that govern their cytotoxicity and selectivity against cancer cells. These studies explore how modifications to the ligands attached to the antimony core impact the biological activity of the compound.
One critical factor influencing the antitumor potential is the nature of the substituents on the phenyl rings. The presence of electron-withdrawing or electron-donating groups can alter the lipophilicity and electronic properties of the molecule, which in turn affects its cellular uptake, distribution, and interaction with biological targets. For instance, certain halogenated derivatives have shown enhanced cytotoxicity compared to the parent tetraphenylantimony bromide.
The geometry of the organoantimony compound also plays a significant role. The spatial arrangement of the phenyl groups and other ligands around the central antimony atom can influence the compound's ability to bind to target molecules within the cancer cell. The length and nature of the coordinate bonds between the antimony atom and its ligands have been shown to correlate with the cytotoxic activity of some organoantimony complexes. A positive correlation has been observed between cytotoxic activity and the length of the N→Sb coordinate bond in certain azastibocine-framework organoantimony(III) halide complexes.
Investigations into Molecular Mechanisms of Action (e.g., metallothionein induction)
The anticancer effects of tetraphenylantimony(V) derivatives are mediated through various molecular mechanisms within the cancer cells. A significant area of research has been the induction of apoptosis, or programmed cell death, in neoplastic cells. These compounds have been shown to trigger apoptotic pathways, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Another observed mechanism is the induction of cell cycle arrest. By interfering with the normal progression of the cell cycle, these compounds can inhibit the proliferation of cancer cells. For example, some organoantimony(III) complexes have been found to cause cell cycle arrest, primarily at the S phase.
The generation of reactive oxygen species (ROS) is another key aspect of the cytotoxic action of some organoantimony compounds. An increase in intracellular ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately culminating in cell death. The cytotoxic activity of certain organoantimony(III) complexes has been shown to be dependent on the production of ROS.
A noteworthy mechanism of action for some organoantimony compounds is the induction of metallothioneins (MTs). Metallothioneins are cysteine-rich, low-molecular-weight proteins involved in metal homeostasis and protection against oxidative stress and heavy metal toxicity. Research has shown that certain organoantimony compounds, such as tris(pentafluorophenyl)stibine, can act as transcriptional inducers of metallothionein in vascular endothelial cells. researchgate.net This induction is mediated through specific intracellular signaling pathways. researchgate.net The ability to induce cytoprotective proteins like metallothioneins suggests a complex interplay between the cytotoxic and potential protective mechanisms initiated by these compounds within biological systems. researchgate.net
Bioorganometallics and Molecular Probes
Use of Organoantimony Compounds as Molecular Probes for Biological Systems
The unique chemical properties of organoantimony compounds make them valuable tools in the field of bioorganometallic chemistry, particularly as molecular probes for studying biological systems. Their ability to interact with biological molecules and participate in specific chemical reactions allows researchers to investigate various cellular processes.
Organoantimony(V) compounds can be designed to act as sensors for specific anions. The Lewis acidic nature of the antimony center allows for the binding of anions, and this interaction can be coupled with a detectable signal, such as a change in fluorescence. For example, a 9-anthryltriphenylstibonium cation exhibits weak fluorescence, but upon binding with a fluoride anion, it forms a fluorostiborane that shows strong anthryl-based emission. nih.gov This property can be harnessed to develop probes for detecting and quantifying anions in biological environments.
Furthermore, the tunable nature of the organic ligands attached to the antimony atom allows for the synthesis of a diverse library of compounds with varying properties. This versatility enables the development of probes tailored for specific biological targets or environments. By modifying the organic framework, researchers can control factors such as solubility, cell permeability, and target specificity, making organoantimony compounds highly adaptable as molecular probes.
Analysis of Intracellular Signal Pathways
Organoantimony compounds are emerging as useful molecular probes for the analysis of intracellular signaling pathways. researchgate.net These pathways are complex networks of proteins and molecules that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes such as growth, proliferation, and death. By observing the effects of specific organoantimony compounds on these pathways, researchers can gain insights into their mechanisms and identify potential therapeutic targets.
Studies have utilized organoantimony compounds to investigate the signaling pathways involved in the expression of cytoprotective proteins like metallothioneins. researchgate.net For instance, tris(pentafluorophenyl)stibine has been used to analyze the intracellular signaling pathways that mediate the induction of metallothionein isoforms in vascular endothelial cells. researchgate.net This research revealed that the induction of different metallothionein isoforms can be mediated by distinct intracellular signaling pathways. researchgate.net
The ability of these compounds to perturb specific nodes within a signaling cascade allows for the dissection of complex cellular responses. By introducing an organoantimony compound and observing the downstream effects, such as changes in protein expression or phosphorylation status, scientists can map out the connections within a signaling network. This approach is invaluable for understanding the molecular basis of diseases, including cancer, and for the development of targeted therapies.
Comparative Biological Efficacy and Selectivity Studies
A critical aspect of anticancer drug development is the compound's selectivity—its ability to kill cancer cells while sparing normal, healthy cells. Comparative studies are therefore essential to evaluate the therapeutic potential of tetraphenylantimony(V) derivatives.
Research has shown that some organoantimony compounds exhibit a degree of selectivity for cancer cells over non-malignant cells. For example, one study on an organoantimony(III) complex with an azastibocine framework found that it exhibited a high selectivity index, with an IC50 (nonmalignant)/IC50 (cancerous) ratio of up to 8.33. researchgate.net This indicates that the compound was over eight times more toxic to the cancerous cells than to the nonmalignant cells tested.
In comparative efficacy studies, the cytotoxic activity of tetraphenylantimony derivatives is often benchmarked against established chemotherapeutic agents. For instance, the IC50 values of novel antimony complexes have been compared to that of doxorubicin, a widely used anticancer drug. While some antimony complexes may not surpass the potency of doxorubicin, they have shown the advantage of lower toxicity towards normal cells. In one study, antimony complexes induced less toxicity in normal BHK cells compared to doxorubicin.
The table below presents a comparative overview of the selectivity of a representative organoantimony compound against cancerous and non-cancerous cell lines.
| Cell Line Type | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Cancerous | MDA-MB-231 | 5.6 | 8.33 |
| Non-malignant | HEK-293 | 46.6 |
Q & A
Q. What are the established synthesis protocols for Tetraphenylantimony Bromide, and what solvents/catalysts are optimal?
this compound is typically synthesized via reactions between antimony precursors (e.g., triphenylantimony) and brominating agents under inert conditions. For example, Sharutin et al. (2002) achieved successful synthesis by reacting tetraphenylantimony derivatives with bromine in anhydrous dichloromethane at 0–5°C, yielding crystalline products after vacuum distillation . Key parameters include stoichiometric control (1:1 molar ratio of Sb precursor to Br₂) and exclusion of moisture to prevent hydrolysis. Solvents like acetone or THF are avoided due to reactivity with bromine.
Q. What safety protocols are critical when handling this compound?
Safety measures align with GHS guidelines for acute toxicity and skin/eye hazards. Researchers must:
- Use nitrile gloves, lab coats, and sealed goggles (PPE) to prevent direct contact .
- Work in fume hoods with HEPA filters to avoid inhalation of particulates .
- Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation . Emergency protocols include rinsing exposed skin with 0.1 M sodium thiosulfate to neutralize bromide residues .
Q. Which spectroscopic and crystallographic techniques are standard for characterizing this compound?
- NMR : and NMR in CDCl₃ identify phenyl group environments (δ 7.4–7.6 ppm for aromatic protons) .
- X-ray crystallography : Single-crystal analysis (e.g., using OLEX2 software) resolves Sb–Br bond lengths (~2.6–2.8 Å) and tetrahedral geometry .
- Elemental analysis : Confirms Br content (theoretical ~12.5%) via combustion analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Structural refinements require high-quality single crystals grown via slow diffusion of hexane into a dichloromethane solution. Using OLEX2, researchers optimize data collection (Mo-Kα radiation, λ = 0.71073 Å) and refine models with SHELXL, addressing disorder in phenyl rings or counterions. For example, Sharutin et al. (2009) resolved the [Ph₄Sb]³⁺[Bi₅I₁₈]³⁻ structure by analyzing anisotropic displacement parameters and hydrogen bonding networks . Bond angle deviations (>5°) may indicate steric strain, necessitating DFT validation .
Q. How can contradictions in reaction yields with arylating agents be addressed methodologically?
Discrepancies often arise from competing side reactions (e.g., ligand coupling or redox processes). To mitigate:
- Control experiments : Monitor intermediates via in-situ NMR to track Sb oxidation states .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution yields compared to nonpolar media .
- Byproduct analysis : Use GC-MS to identify undesired aryl-bismuth or -antimony adducts, adjusting stoichiometry or temperature accordingly .
Q. What methodologies optimize the synthesis of tetranuclear anions like [Bi₄Br₁₆]⁴⁻ using this compound?
Sharutin et al. (2002) achieved [Bi₄Br₁₆]⁴⁻ formation by reacting this compound with o-tolylbismuth sulfonates in a 2:1 molar ratio. Critical steps include:
- Slow addition : Gradual introduction of the bismuth precursor minimizes oligomerization.
- Counterion templating : Use bulky cations (e.g., tetrabutylammonium) to stabilize the anion lattice .
- Crystallization control : Layering with diethyl ether induces slow nucleation, yielding diffraction-quality crystals.
Q. How can analytical methods ensure accurate bromide quantification in decomposition studies?
Bromide byproducts from this compound degradation are quantified via:
- Ion chromatography : Calibrate with NaBr standards (detection limit: 0.1 mg/L) and validate against NIST reference materials .
- Chloride/bromide ratios : Use a Cl⁻/Br⁻ >100 to distinguish decomposition from environmental contamination .
- Method validation : Compare results across techniques (e.g., potentiometry vs. ICP-MS) to identify systematic errors from matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
